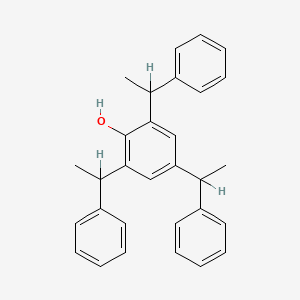

2,4-Bis(1-phenylethyl)phenol;2,6-bis(1-phenylethyl)phenol;2,4,6-tris(1-phenylethyl)phenol

Description

Properties

CAS No. |

61788-44-1 |

|---|---|

Molecular Formula |

C74H74O3 |

Molecular Weight |

1011.4 g/mol |

IUPAC Name |

2,4-bis(1-phenylethyl)phenol;2,6-bis(1-phenylethyl)phenol;2,4,6-tris(1-phenylethyl)phenol |

InChI |

InChI=1S/C30H30O.2C22H22O/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(31)29(20-27)23(3)26-17-11-6-12-18-26;1-16(18-10-5-3-6-11-18)20-14-9-15-21(22(20)23)17(2)19-12-7-4-8-13-19;1-16(18-9-5-3-6-10-18)20-13-14-22(23)21(15-20)17(2)19-11-7-4-8-12-19/h4-23,31H,1-3H3;2*3-17,23H,1-2H3 |

InChI Key |

ZFNYDJKLGMQSKZ-UHFFFAOYSA-N |

Synonyms |

AntioxidantSP; Phenol,styrenated; Styrenatedphenols; styrenated phenol; TRISTYRYLPHENOL; ASM SP 10; ANTIOXIDANT SP 10; 2,4,6-TRIS-(1-PHENYL-ETHYL)PHENOL |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2,4,6-tris(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and quantitative data related to the production of 2,4,6-tris(1-phenylethyl)phenol. This sterically hindered phenolic compound is of significant interest due to its antioxidant properties and applications as a stabilizer in polymers.[1]

Core Synthesis Mechanism: Friedel-Crafts Alkylation

The primary route for synthesizing 2,4,6-tris(1-phenylethyl)phenol is the Friedel-Crafts alkylation of phenol with styrene.[2] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by a carbocation generated from styrene in the presence of an acid catalyst.[2] The hydroxyl group of the phenol is a strong activating group and directs the incoming electrophile to the ortho and para positions.[3][4]

The reaction proceeds in a stepwise manner, with the formation of mono-, di-, and finally tri-substituted phenols. Polyalkylation is a common characteristic of this reaction, and controlling the degree of substitution to selectively obtain the desired 2,4,6-tris(1-phenylethyl)phenol can be challenging.[5]

The general mechanism involves the protonation of styrene by an acid catalyst to form a stable secondary carbocation. This electrophile then attacks the phenol ring at the ortho or para position, followed by deprotonation to restore aromaticity. This process is repeated until the 2,4, and 6 positions are all substituted with the 1-phenylethyl group.

Signaling Pathway of 2,4,6-tris(1-phenylethyl)phenol Synthesis

Caption: Stepwise Friedel-Crafts alkylation of phenol with styrene.

Quantitative Data on Synthesis

The selectivity towards mono-, di-, and tri-styrenated phenols is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reactant molar ratios. The following table summarizes key quantitative data from cited literature.

| Catalyst | Phenol:Styrene Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (MSP:DSP:TSP) (%) | Reference |

| SO₄²⁻/ZrO₂ | 1:2 | 100 | 6 | ~100 | 23.6 : 52.1 : 5.4 | [6][7] |

| 5-SO₄²⁻/ZrO₂ | 1:2 | 80 | 6 | ~100 | 12.4 : 64.5 : 23.1 | [8] |

| AuCl₃/InCl₃ (dual) | 1:2 | 120 | 6 | - | High o,o-DSP selectivity | [2][9] |

| Phosphoric Acid | 1:1.15 | 140-170 | 1 | - | High MSP selectivity (60-90 mol%) | [10] |

MSP: Mono-styrenated Phenol, DSP: Di-styrenated Phenol, TSP: Tri-styrenated Phenol

Detailed Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on the available literature. The following protocol describes the synthesis using a solid acid catalyst, which simplifies catalyst removal.

Synthesis of 2,4,6-tris(1-phenylethyl)phenol using a Solid Acid Catalyst

Materials:

-

Phenol

-

Styrene

-

Solid acid catalyst (e.g., Sulfated Zirconia)

-

Toluene (or other suitable solvent)

-

Sodium hydroxide solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate

-

Helium or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a thermometer. The system is flushed with an inert gas like nitrogen or helium.

-

Charging Reactants: Phenol and the solid acid catalyst (e.g., 15 wt% of total reactants) are added to the flask.[6] A solvent such as toluene can be used. The mixture is heated to the desired reaction temperature (e.g., 100°C) with stirring.[6]

-

Addition of Styrene: Styrene is added dropwise to the reaction mixture over a period of time to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at the set temperature for a specified duration (e.g., 6 hours).[6] The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, which is a mixture of mono-, di-, and tri-styrenated phenols, can be further purified by column chromatography to isolate the 2,4,6-tris(1-phenylethyl)phenol.

-

Analysis: The purity and identity of the final product are confirmed by GC-MS and other spectroscopic methods.[11][12]

Experimental Workflow

The overall process from synthesis to analysis can be visualized as a logical workflow.

References

- 1. guidechem.com [guidechem.com]

- 2. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Tris(1-methyl-1-phenylethyl)phenol | C33H36O | CID 634812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]

- 10. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Styrenated Phenol Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrenated phenols (SPs) are a significant class of phenolic antioxidants widely utilized across various industries, primarily as stabilizers in polymers such as rubber and plastics.[1][2] Their molecular structure, characterized by the addition of styryl groups to a phenol backbone, imparts steric hindrance and enhances their antioxidant efficacy. This guide provides a comprehensive review of styrenated phenol antioxidants, covering their synthesis, mechanism of action, and potential biological implications relevant to drug development.

Core Concepts: Synthesis and Mechanism of Action

Styrenated phenols are typically synthesized through the acid-catalyzed alkylation of phenol with styrene.[3] The reaction yields a mixture of mono-, di-, and tri-styrenated phenols, with the composition depending on the reaction conditions.[1] Commercial styrenated phenol used as an antioxidant in rubber, for instance, may contain approximately 11% mono-styrenated phenol and 43% each of di- and tri-styrenated phenol.[1]

The primary antioxidant function of styrenated phenols lies in their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive free radicals, thereby terminating the oxidative chain reactions that lead to material degradation.[2]

Physicochemical Properties and Commercial Formulations

Styrenated phenols are typically supplied as clear, yellow, viscous liquids.[2] They are soluble in many organic solvents but have low solubility in water.[4] The specific composition of commercial styrenated phenol products can vary depending on the intended application.

Table 1: Physicochemical Properties of a Commercial Styrenated Phenol Antioxidant (SP-120)

| Property | Value |

| Appearance | Pale yellow to amber liquid |

| Acid Value | 2.0 Max |

| Viscosity, cps @ 25°C | 2500-5000 |

| Gardner Color | 3 Max |

| Water Content | 0.5% Max |

| Free Phenol | 1.0% Max |

| Specific Gravity | 1.08 |

Data sourced from a technical data sheet for WESTCO™ SP-120.[5]

Table 2: Typical Composition of a Commercial Styrenated Phenol Antioxidant (SP-120)

| Component | Content (%) |

| Mono-substituted Phenol | 12.0-18.0 |

| Di-substituted Phenol | 44.0-48.0 |

| Tri-substituted Phenol | 34.0-42.0 |

Data sourced from a technical data sheet for WESTCO™ SP-120.[5]

Experimental Protocols

Synthesis of Styrenated Phenol

The following is a representative protocol for the synthesis of styrenated phenol, adapted from patent literature. This process involves the acid-catalyzed alkylation of phenol with styrene.

Materials:

-

Phenol

-

Styrene

-

Phosphoric acid (H₃PO₄) as a catalyst

-

Sulfuric acid (H₂SO₄) or magnesium sulfate (MgSO₄) as a terminating agent

-

Sodium carbonate solution for neutralization

Procedure:

-

Charge a reaction vessel with phenol and phosphoric acid catalyst.

-

Heat the mixture to the desired reaction temperature (e.g., 140°C).

-

Slowly add styrene to the reaction mixture over a period of time (e.g., 120 minutes). The reaction is exothermic, and the temperature may rise.

-

After the addition of styrene is complete, continue the reaction for a specified duration (e.g., 1 hour) at the elevated temperature.

-

To terminate the reaction and consume any unreacted starting materials, add a small amount of sulfuric acid or magnesium sulfate.

-

Neutralize the reaction mixture with a sodium carbonate solution.

-

Remove the resulting salt and any unreacted volatiles via vacuum evaporation and filtration to yield the final styrenated phenol product.[6]

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically.[7]

Procedure:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare various concentrations of the styrenated phenol sample.

-

Mix a small volume of the sample solution with the DPPH solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[7]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

-

Generate the ABTS•⁺ by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or a buffer solution) to obtain a specific absorbance at a given wavelength (e.g., 734 nm).

-

Add the styrenated phenol sample to the diluted ABTS•⁺ solution.

-

After a set incubation time, measure the absorbance.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

-

Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the styrenated phenol sample in a suitable buffer.

-

In a multi-well plate, mix the fluorescent probe and the sample.

-

Initiate the reaction by adding the peroxyl radical generator.

-

Monitor the fluorescence decay over time using a microplate reader.

-

The antioxidant capacity is determined by comparing the net area under the fluorescence decay curve of the sample to that of a standard antioxidant (e.g., Trolox).

Antioxidant Activity of Phenolic Compounds: A Comparative Context

Table 3: Reported DPPH Radical Scavenging IC₅₀ Values for Various Phenolic Compounds

| Phenolic Compound | Reported IC₅₀ (µM) |

| Gallic Acid | ~5 |

| Caffeic Acid | ~10 |

| Ferulic Acid | ~20 |

| p-Coumaric Acid | >100 |

These are approximate values compiled from various literature sources and should be used for comparative purposes only.

Potential Implications for Drug Development: Signaling Pathways

The antioxidant properties of phenolic compounds have garnered interest in the field of drug development, particularly for conditions associated with oxidative stress and inflammation. While research on the specific effects of styrenated phenols on cellular signaling pathways is limited, studies on structurally related compounds provide some insights.

For example, 4-vinylphenol, a metabolite of styrene and structurally related to styrenated phenols, has been shown to downregulate the PI3K/AKT and p38 MAP kinase signaling pathways.[5] Furthermore, it has been observed to suppress the binding activity of Nuclear Factor-kappa B (NF-κB).[5]

NF-κB is a crucial transcription factor that plays a key role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The potential for phenolic compounds to modulate this pathway is a significant area of research for the development of new anti-inflammatory drugs.

Another critical pathway in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, in the presence of oxidative stress, Nrf2 is stabilized and translocates to the nucleus, where it activates the expression of a suite of antioxidant and detoxification genes. Many phenolic compounds are known to be activators of the Nrf2 pathway, and this represents another avenue through which they may exert their protective effects. Further research is warranted to investigate whether styrenated phenols can modulate this important protective pathway.

Conclusion

Styrenated phenols are effective and widely used antioxidants, particularly in the polymer industry. Their synthesis is well-established, and their primary mechanism of action involves free radical scavenging via hydrogen donation from the phenolic hydroxyl group. While their industrial applications are clear, their potential biological activities are less explored. The limited evidence from structurally related compounds suggests that they may interact with key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway. However, a significant gap exists in the literature regarding the specific quantitative antioxidant activity of individual styrenated phenols and their direct effects on cellular signaling. Further research in these areas is crucial to fully understand the potential of styrenated phenols in the context of drug development and human health.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. nbinno.com [nbinno.com]

- 3. Styrenated phenol | 61788-44-1 | FT152834 | Biosynth [biosynth.com]

- 4. TRISTYRENATED PHENOL - Ataman Kimya [atamanchemicals.com]

- 5. wrchem.com [wrchem.com]

- 6. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]

- 7. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-bis(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-bis(1-phenylethyl)phenol, a sterically hindered phenolic compound. It covers the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and known biological activities. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction and History

2,6-bis(1-phenylethyl)phenol, also known as 2,6-di(α-methylbenzyl)phenol, belongs to the class of sterically hindered phenols. The development of sterically hindered phenols as a class of compounds dates back to the mid-20th century, driven by the need for effective antioxidants in various industrial applications, particularly for the stabilization of polymers and oils. The bulky substituents ortho to the hydroxyl group are a defining feature of these molecules, conferring unique properties such as high stability and potent radical-scavenging activity.

While the precise first synthesis of 2,6-bis(1-phenylethyl)phenol is not well-documented in publicly available literature, its synthesis falls under the broader category of Friedel-Crafts alkylation of phenols, a well-established reaction developed in the late 19th century. The specific exploration of styrenated phenols, including the 2,6-disubstituted isomer, likely emerged from systematic studies aimed at optimizing the antioxidant properties of this class of compounds by varying the nature and position of the alkyl substituents.

Physicochemical Properties

A summary of the known physical and chemical properties of 2,6-bis(1-phenylethyl)phenol is presented in Table 1. It is important to note that while some experimental data is available for related compounds, many of the properties listed for the 2,6-isomer are computed.

Table 1: Physicochemical Properties of 2,6-bis(1-phenylethyl)phenol

| Property | Value | Source |

| IUPAC Name | 2,6-bis(1-phenylethyl)phenol | --INVALID-LINK-- |

| Synonyms | 2,6-di(α-methylbenzyl)phenol | --INVALID-LINK-- |

| CAS Number | 4237-28-9 | --INVALID-LINK-- |

| Molecular Formula | C22H22O | --INVALID-LINK-- |

| Molecular Weight | 302.4 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| pKa (Predicted) | 10.42 ± 0.10 | --INVALID-LINK-- |

| Solubility | No data available | |

| XLogP3 | 6.1 | --INVALID-LINK-- |

| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK-- |

Synthesis

The primary method for the synthesis of 2,6-bis(1-phenylethyl)phenol is the Friedel-Crafts alkylation of phenol with styrene. The reaction is typically catalyzed by an acid. The regioselectivity of the reaction, yielding the 2,6-disubstituted product over other isomers, can be influenced by the choice of catalyst and reaction conditions.

General Reaction Scheme

Caption: General reaction for the synthesis of 2,6-bis(1-phenylethyl)phenol.

Detailed Experimental Protocol

The following protocol is adapted from a known procedure for the synthesis of 2,6-di-(α-methylbenzyl)phenol.[1]

Materials:

-

Phenol (28 g)

-

Styrene (63 g)

-

Formic acid (5 g)

-

85% Phosphoric acid (4 g)

Apparatus:

-

A four-neck flask equipped with a dropping funnel, a thermometer, a condenser, and a stirrer.

Procedure:

-

Charge the four-neck flask with formic acid, 85% phosphoric acid, and phenol.

-

Heat the mixture to 110°C with stirring.

-

Slowly add styrene to the reaction mixture through the dropping funnel over a period of 3 hours.

-

After the addition of styrene is complete, continue stirring the mixture for an additional hour at 110°C.

-

Cool the reaction mixture and wash with water to remove the phosphoric acid and formic acid.

-

The organic layer is then subjected to distillation under reduced pressure (0.2 mmHg) to isolate the product fractions.

Expected Product Distribution (by Gas Chromatography):

-

2-(α-methylbenzyl)phenol: 22%

-

4-(α-methylbenzyl)phenol: 12%

-

2,4-di-(α-methylbenzyl)phenol: 66%

Note: This particular protocol favors the formation of the 2,4-isomer. Achieving a higher yield of the 2,6-isomer may require optimization of the catalyst system and reaction conditions.

Biological Activity and Potential Applications

While research on the specific biological activities of 2,6-bis(1-phenylethyl)phenol is limited, the broader class of sterically hindered phenols is well-known for its antioxidant properties. These compounds can act as radical scavengers, which is a key mechanism in mitigating oxidative stress implicated in various diseases.

A study on a structurally related compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has demonstrated significant pro-apoptotic activity in cancer cells.[2] This derivative was shown to inhibit the proliferation of several cancer cell lines and induce apoptosis through the suppression of the Src/AKT-STAT3 signaling pathway.[2]

Pro-apoptotic Signaling Pathway of a 4-substituted Derivative

The following diagram illustrates the proposed mechanism of action for 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol.

Caption: Proposed signaling pathway for the pro-apoptotic activity of a derivative.

Experimental Methodologies

In Vitro Antioxidant Assays

Standard in vitro assays can be employed to evaluate the antioxidant potential of 2,6-bis(1-phenylethyl)phenol.

5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a stock solution of 2,6-bis(1-phenylethyl)phenol in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in the same solvent.

-

Mix the test compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity.

-

5.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a stock solution of ABTS and potassium persulfate in water and allow it to stand in the dark to generate the ABTS radical cation.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at its maximum wavelength (around 734 nm).

-

Add solutions of 2,6-bis(1-phenylethyl)phenol at various concentrations to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance.

-

Determine the percentage of inhibition of absorbance.

-

Conclusion

2,6-bis(1-phenylethyl)phenol is a member of the sterically hindered phenol family with potential applications stemming from its likely antioxidant properties. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide provides a foundational understanding of its synthesis and potential biological relevance based on available information and studies of closely related compounds. Further research is warranted to fully characterize its physicochemical properties and to explore its biological activities, which could pave the way for its use in drug development and other scientific applications.

References

An In-depth Technical Guide to 2,4,6-Tris(1-phenylethyl)phenol (CAS Number 18254-13-2)

This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, synthesis, and potential biological activities of 2,4,6-Tris(1-phenylethyl)phenol, CAS number 18254-13-2. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Chemical Identity and Properties

2,4,6-Tris(1-phenylethyl)phenol is a sterically hindered phenolic compound. The bulky 1-phenylethyl groups at the ortho and para positions to the hydroxyl group contribute to its characteristic chemical properties, particularly its efficacy as an antioxidant.[1][2]

Synonyms

This compound is known by several names in the scientific and commercial literature[3][4][5][6]:

-

2,4,6-Tri(1-phenylethyl)phenol

-

2,4,6-Tris(α-methylbenzyl)phenol

-

2,4,6-Tristyrenated phenol

-

Phenol, 2,4,6-tris(1-phenylethyl)-

-

Tristyrylphenol

-

AI3-09333

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4,6-Tris(1-phenylethyl)phenol is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₀O | [3][7] |

| Molecular Weight | 406.56 g/mol | [8] |

| Appearance | White to off-white solid or liquid | [1][9] |

| Boiling Point | 242-258 °C | [8] |

| Density | 1.0858 g/cm³ | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents.[1][3] | |

| LogP | 8.49 | [5] |

Spectroscopic Data

| Spectroscopic Data | Predicted Values | Source(s) |

| ¹H NMR | Phenolic OH: 4.5-5.5 ppm; Aromatic CH (Phenol Ring): 6.8-7.2 ppm; Aromatic CH (Phenyl Groups): 7.1-7.4 ppm; Methine CH: 4.1-4.5 ppm; Methyl CH₃: 1.5-1.7 ppm | [2] |

| ¹³C NMR | Aromatic C (Phenol Ring): 115-155 ppm; Aromatic C (Phenyl Groups): 125-145 ppm; Methine C: 40-45 ppm; Methyl C: 20-25 ppm | [2] |

| Mass Spectrometry (m/z) | [M]⁺: 406.22913; [M+H]⁺: 407.23696; [M+Na]⁺: 429.21890; [M-H]⁻: 405.22240 | [2][10] |

Synthesis

The primary method for the synthesis of 2,4,6-Tris(1-phenylethyl)phenol is the acid-catalyzed Friedel-Crafts alkylation or hydroarylation of phenol with styrene.[2][11] The reaction involves the electrophilic substitution of the phenol ring with 1-phenylethyl carbocations generated from styrene in the presence of an acid catalyst.[2]

Figure 1. Synthesis of 2,4,6-Tris(1-phenylethyl)phenol.

Generalized Experimental Protocol for Synthesis

The following is a generalized protocol based on the literature for the synthesis of styrenated phenols.[11] Optimization of reactant ratios, catalyst, temperature, and reaction time is crucial to maximize the yield of the desired trisubstituted product.

-

Reaction Setup: A stirred solution of phenol is prepared in a suitable reaction vessel.

-

Catalyst Addition: An acid catalyst (e.g., sulfuric acid, a Lewis acid, or a solid acid catalyst) is added to the phenol solution.[2][11]

-

Styrene Addition: Styrene is added dropwise to the stirred mixture. A molar ratio of styrene to phenol of approximately 3:1 is typically used to favor the formation of the trisubstituted product.[2]

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 120 °C) for a specified duration (e.g., 6 hours).[11]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized or removed. The product is then purified, for example, by vacuum distillation or chromatography.

Biological and Pharmacological Potential

While 2,4,6-Tris(1-phenylethyl)phenol is primarily used as an industrial antioxidant, its phenolic structure suggests potential biological activities that are of interest to the drug development community.[1][2]

Antioxidant Activity: Free Radical Scavenging

The antioxidant mechanism of hindered phenols like 2,4,6-Tris(1-phenylethyl)phenol is attributed to their ability to act as hydrogen atom donors to neutralize free radicals, thereby terminating radical chain reactions.[2] The resulting phenoxyl radical is stabilized by the bulky ortho and para substituents, which prevents it from initiating new radical chains.

Figure 2. Antioxidant mechanism via free radical scavenging.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[12][13]

-

Preparation of Solutions:

-

Prepare a stock solution of 2,4,6-Tris(1-phenylethyl)phenol in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.[12]

-

-

Assay Procedure:

-

In a set of test tubes or a microplate, add a specific volume of each concentration of the test compound, standard, and a solvent blank (control).

-

To each tube/well, add a defined volume of the DPPH solution.

-

Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.[12]

-

-

Measurement and Calculation:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12]

-

The percentage of free radical scavenging activity is calculated using the following formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[12]

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[12]

-

Potential Anti-inflammatory and Anti-cancer Activities

Some studies on structurally related styrenated phenols have suggested potential anti-inflammatory and anti-cancer properties.[3][14][15] For instance, 4-methyl-2,6-bis(1-phenylethyl)phenol, an analog of the title compound, has been shown to induce apoptosis in cancer cells.[3] The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate inflammatory pathways and reduce oxidative stress.[16][17][18]

Further research is required to specifically evaluate the anti-inflammatory and anti-cancer potential of 2,4,6-Tris(1-phenylethyl)phenol. A suggested experimental workflow for preliminary in vitro screening is outlined below.

Figure 3. Suggested workflow for in vitro screening.

Toxicology and Safety

Limited toxicological data for 2,4,6-Tris(1-phenylethyl)phenol is publicly available. It is generally considered to be of low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken during handling, including the use of personal protective equipment. Chronic exposure may pose health risks, and further toxicological studies are warranted to fully characterize its safety profile.[1]

Conclusion

2,4,6-Tris(1-phenylethyl)phenol is a well-established industrial antioxidant with a clear mechanism of action. Its synthesis is based on fundamental principles of organic chemistry. While its primary applications are in materials science, its chemical structure and antioxidant properties suggest that further investigation into its potential pharmacological activities, particularly in the areas of inflammation and cancer, could be a fruitful area of research for drug development professionals. This guide provides a foundational understanding of this compound to support such future investigations.

References

- 1. Page loading... [guidechem.com]

- 2. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]

- 3. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 2,4,6-tris(1-phenylethyl)-Phenol 95% | CAS: 18254-13-2 | AChemBlock [achemblock.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. 2,4,6-Tris(1-phenylethyl)phenol | C30H30O | CID 86688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]

- 12. Free radical scavenging activity [protocols.io]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory activity of TS-13, ARE-inducing phenol antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sterically Hindered Phenolic Antioxidants for Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered phenolic antioxidants are a class of synthetic compounds widely utilized across various industries, from plastics and elastomers to food preservation and pharmaceuticals, to prevent oxidative degradation.[1][2] Their molecular structure, characterized by a hydroxyl group attached to a benzene ring flanked by bulky alkyl groups, typically tert-butyl groups, underpins their high efficacy as radical scavengers.[3][4][5] This guide provides a comprehensive technical overview of sterically hindered phenolic antioxidants, detailing their mechanism of action, chemical diversity, and applications, with a particular focus on their relevance to research and drug development. It includes a compilation of quantitative data, detailed experimental protocols for antioxidant capacity assessment, and a review of their influence on key cellular signaling pathways.

Core Principles: Mechanism of Action

The primary role of sterically hindered phenolic antioxidants is to interrupt the chain reactions of autoxidation. This is achieved through a process of free radical scavenging. The mechanism can be broken down into two principal steps:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R• or ROO•), neutralizing it and thereby terminating the oxidative chain reaction.[4][5] The steric hindrance provided by the bulky alkyl groups is crucial as it prevents the phenolic compound itself from undergoing undesired side reactions.[4]

-

Formation of a Stabilized Phenoxy Radical: Upon donating the hydrogen atom, the phenolic antioxidant is converted into a phenoxy radical. This radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The bulky alkyl groups further enhance this stability by sterically shielding the radical, preventing it from initiating new oxidation chains.

This mechanism is visually represented in the following diagram:

Chemical Diversity and Structure-Activity Relationship

The efficacy of a sterically hindered phenolic antioxidant is intrinsically linked to its chemical structure. Key structural features that influence antioxidant activity include the number and position of hydroxyl groups, the nature of the bulky alkyl groups, and the presence of other substituents on the aromatic ring.

Common examples include:

-

Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are widely used in the food and cosmetics industries.[3]

-

tert-Butylhydroquinone (TBHQ): Another common food preservative.

-

Irganox 1010 and Irganox 1076: These are high molecular weight, poly-hindered phenolic antioxidants used extensively as stabilizers in plastics and polymers.[6]

The relationship between structure and activity can be quantified through parameters like the O-H bond dissociation energy (BDE). A lower BDE facilitates easier hydrogen atom donation to a free radical, generally leading to higher antioxidant activity.

Quantitative Data on Sterically Hindered Phenolic Antioxidants

The following tables summarize key quantitative data for a selection of common sterically hindered phenolic antioxidants.

Table 1: Bond Dissociation Enthalpies (BDE) of Selected Phenolic Antioxidants

| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | Reference(s) |

| Phenol | 87.5 | [7] |

| 2,6-di-tert-butylphenol | 81.2 | [8] |

| Butylated Hydroxytoluene (BHT) | 81.3 | [7] |

| Butylated Hydroxyanisole (BHA) (3-tert-butyl-4-hydroxyanisole) | 82.5 | [7] |

| α-Tocopherol (Vitamin E) | 77.8 | [8] |

Note: BDE values can vary slightly depending on the theoretical calculation method or experimental conditions used.

Table 2: Antioxidant Activity of Common Phenolic Antioxidants

| Antioxidant | Assay | Activity Metric | Value | Reference(s) |

| BHT | DPPH | IC50 (µg/mL) | 29.2 | [1] |

| BHA | DPPH | IC50 (µg/mL) | 18.5 | [1] |

| TBHQ | DPPH | IC50 (µg/mL) | 10.8 | [1] |

| Trolox | ORAC | µmol TE/g | Varies (Standard) | [9] |

| BHT | ABTS | TEAC | 0.89 | [9] |

| BHA | ABTS | TEAC | 1.55 | [9] |

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity.

Modulation of Cellular Signaling Pathways

Beyond direct free radical scavenging, sterically hindered phenolic antioxidants can modulate key cellular signaling pathways implicated in oxidative stress, inflammation, and cell survival. This is of particular interest in the context of drug development for diseases with an underlying oxidative stress component, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

Key signaling pathways affected include:

-

Nrf2-Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Some phenolic compounds have been shown to activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses.[7][10][11]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Chronic activation of NF-κB is associated with many inflammatory diseases. Certain phenolic antioxidants, such as BHA and BHT, have been found to modulate the NF-κB pathway, often leading to a reduction in the expression of pro-inflammatory cytokines.[3][12][13]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate MAPK pathways, contributing to cellular damage. Polyphenolic compounds have been shown to inhibit MAPK signaling, which may contribute to their protective effects in conditions like rheumatoid arthritis and carcinogenesis.[4][6][14][15][16]

The interplay between these pathways is complex, and the specific effects of a given phenolic antioxidant will depend on its structure, concentration, and the cellular context.

Experimental Protocols for Antioxidant Capacity Assessment

Several in vitro assays are commonly used to determine the antioxidant capacity of sterically hindered phenolic compounds. The following sections provide detailed protocols for four widely used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Test compound (sterically hindered phenolic antioxidant)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH• Solution: Prepare a 0.1 mM solution of DPPH• in methanol. Store this solution in the dark.

-

Preparation of Test Samples: Dissolve the test compound and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

-

Assay:

-

Add 100 µL of the DPPH• solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test sample or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH• radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS

-

Potassium persulfate

-

Methanol (or ethanol)

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the test sample or positive control to the wells.

-

For the blank, add 10 µL of methanol.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

Test compound

-

Trolox (standard)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer for each assay.

-

Prepare a stock solution of Trolox in phosphate buffer and create a standard curve by serial dilution.

-

-

Assay:

-

Add 25 µL of the test sample, Trolox standard, or phosphate buffer (blank) to the wells of the black microplate.

-

Add 150 µL of the fluorescein solution to all wells.

-

Incubate the plate at 37°C for 30 minutes in the plate reader.

-

-

Initiation and Measurement:

-

Rapidly add 25 µL of the AAPH solution to all wells to initiate the reaction.

-

Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

-

-

Calculation:

-

Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

-

Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the sample from the standard curve, expressed as µmol of Trolox equivalents (TE) per gram or liter of sample.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[17]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Ferrous sulfate (FeSO₄) or Trolox (standard)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Assay:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the test sample, standard, or blank (distilled water) to the wells.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity of the sample is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or liter of sample.

Conclusion

Sterically hindered phenolic antioxidants are a versatile and highly effective class of compounds for combating oxidative degradation. Their utility extends from industrial applications to the realm of human health and drug development. A thorough understanding of their mechanism of action, structure-activity relationships, and their impact on cellular signaling pathways is essential for researchers and scientists seeking to harness their protective properties. The standardized experimental protocols provided in this guide offer a framework for the accurate assessment of their antioxidant capacity, facilitating further research and development in this important field.

References

- 1. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. nbinno.com [nbinno.com]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 7. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 8. mdpi.com [mdpi.com]

- 9. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Phenylethyl Groups in Phenol Stabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted role of phenylethyl substitution on the stabilization of phenols. Phenolic compounds are of paramount importance in chemistry, biology, and pharmacology, primarily due to their antioxidant properties. The strategic addition of substituents to the phenol ring can significantly modulate their stability, reactivity, and biological efficacy. Here, we focus on the phenylethyl group, dissecting its electronic and steric contributions to phenol stabilization, with a focus on antioxidant capacity and thermal stability.

Core Mechanisms of Phenol Stabilization

Phenols are potent antioxidants primarily because of their ability to donate the hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process, known as hydrogen atom transfer (HAT), is central to their stabilizing function.

Antioxidant Action via Hydrogen Atom Transfer (HAT)

The primary mechanism by which phenols act as antioxidants is by interrupting the chain reactions of free radicals (R•), such as peroxyl radicals (ROO•). The phenol (ArOH) donates its hydroxyl hydrogen to the radical, quenching it and forming a stable aryloxyl radical (ArO•) in the process.[1][2][3]

The effectiveness of a phenolic antioxidant is determined by the ease with which the O-H bond can be broken and the stability of the resulting aryloxyl radical. This radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring.[3]

References

An In-depth Technical Guide to Tris(1-phenylethyl)phenol and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1-phenylethyl)phenol, a sterically hindered phenolic compound, is a subject of significant interest in industrial chemistry and materials science. Primarily known for its potent antioxidant properties, it plays a crucial role in preventing the oxidative degradation of various polymers and organic materials. This technical guide provides a comprehensive overview of tris(1-phenylethyl)phenol, including its various synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and evaluation, and its mechanism of action. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound or its derivatives in their work.

Synonyms and Chemical Identity

Tris(1-phenylethyl)phenol is known by several synonyms in scientific literature and commercial applications. The most common of these is 2,4,6-tris(1-phenylethyl)phenol , which specifies the substitution pattern on the phenol ring. Other frequently used names include Tristyrenated Phenol and Styrenated Phenol .[1] It is important to note that commercial "styrenated phenol" is often a mixture of mono-, di-, and tri-substituted products.[1][2]

The primary CAS Number for 2,4,6-tris(1-phenylethyl)phenol is 18254-13-2 .[3][4] However, the more general "styrenated phenol" is often associated with CAS Number 61788-44-1 , which represents a reaction mixture.[1]

Physicochemical Properties

The physicochemical properties of tris(1-phenylethyl)phenol can vary depending on the isomeric purity and the composition of the mixture. The data presented in Table 1 is for 2,4,6-tris(1-phenylethyl)phenol.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀O | [3][4] |

| Molecular Weight | 406.56 g/mol | [3][4] |

| Appearance | Pale yellow to amber viscous liquid or white solid | [1] |

| Boiling Point | >250 °C | [1] |

| Flash Point | 182 °C | [1] |

| Density | 1.08 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in acetone and alcohol; Partially soluble in petroleum ether. | [1] |

Experimental Protocols

Synthesis of 2,4,6-tris(1-phenylethyl)phenol via Friedel-Crafts Alkylation

The most common method for synthesizing 2,4,6-tris(1-phenylethyl)phenol is the Friedel-Crafts alkylation of phenol with styrene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid.

Materials:

-

Phenol

-

Styrene

-

Acid catalyst (e.g., anhydrous aluminum chloride, sulfuric acid, or a solid acid catalyst)

-

Anhydrous solvent (e.g., nitrobenzene or excess phenol)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

-

In the flask, dissolve phenol in the chosen anhydrous solvent.

-

Slowly add the acid catalyst to the phenol solution while stirring. The reaction can be exothermic, so cooling may be necessary.

-

From the dropping funnel, add styrene dropwise to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature at a specified level (e.g., 80-100 °C), as the temperature can influence the degree of substitution.

-

After the addition of styrene is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then quench the reaction by slowly adding it to a beaker of cold water or a dilute acid solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer with an appropriate solvent like diethyl ether.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to isolate the 2,4,6-tris(1-phenylethyl)phenol.

Evaluation of Antioxidant Activity using the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging activity of phenolic compounds.

Materials:

-

2,4,6-tris(1-phenylethyl)phenol (or styrenated phenol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

UV-Vis spectrophotometer

-

Micropipettes and cuvettes

-

A positive control (e.g., Butylated Hydroxytoluene (BHT) or Vitamin C)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

-

Preparation of sample solutions: Prepare a stock solution of 2,4,6-tris(1-phenylethyl)phenol in methanol. From this stock solution, prepare a series of dilutions to obtain different concentrations of the test compound.

-

Assay:

-

In a series of test tubes, add 2 mL of the DPPH solution to 2 mL of each of the sample dilutions.

-

Prepare a blank by adding 2 mL of methanol to 2 mL of the DPPH solution.

-

Prepare a control by adding 2 mL of the sample solution to 2 mL of methanol.

-

-

Incubation and Measurement:

-

Mix the solutions well and incubate them in the dark at room temperature for 30 minutes.

-

After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

-

Calculation of Radical Scavenging Activity:

-

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of 2,4,6-tris(1-phenylethyl)phenol.

Antioxidant Mechanism: Radical Scavenging

References

Methodological & Application

Synthesis Protocol for 2,4,6-tris(1-phenylethyl)phenol: An Application Note

Introduction

2,4,6-tris(1-phenylethyl)phenol is a sterically hindered phenolic compound with significant applications as an antioxidant and thermal stabilizer in the polymer and specialty chemical industries. Its bulky 1-phenylethyl groups at the ortho and para positions effectively quench free radicals, thereby preventing oxidative degradation of materials. This application note provides a detailed protocol for the synthesis, purification, and characterization of 2,4,6-tris(1-phenylethyl)phenol via a Friedel-Crafts alkylation of phenol with styrene. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Principle

The synthesis of 2,4,6-tris(1-phenylethyl)phenol is achieved through the electrophilic aromatic substitution of phenol with styrene in the presence of an acid catalyst. The reaction proceeds in a stepwise manner, forming mono-, di-, and finally tri-substituted phenol. By controlling the stoichiometry and reaction conditions, the formation of the desired trisubstituted product can be maximized.

Experimental Protocols

Materials and Equipment

-

Materials: Phenol (99%), Styrene (99%, inhibitor-free), Sulfuric Acid (98%), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄), Toluene, Hexane, Ethanol.

-

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer with hotplate, heating mantle, separatory funnel, rotary evaporator, distillation apparatus, standard laboratory glassware.

Synthesis of 2,4,6-tris(1-phenylethyl)phenol

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add phenol (0.1 mol, 9.41 g).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.01 mol, 0.55 mL) to the phenol.

-

Reaction Temperature: Heat the mixture to 130°C using a heating mantle.

-

Styrene Addition: Once the reaction temperature is stable, add styrene (0.33 mol, 34.38 g) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction will occur, and the temperature should be maintained between 130-140°C.

-

Reaction Time: After the addition of styrene is complete, continue to stir the reaction mixture at 130°C for an additional 4-6 hours to ensure the completion of the trisubstitution.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude product in 100 mL of toluene.

-

Transfer the solution to a separatory funnel and wash it three times with 50 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

-

Purification:

-

The crude product is a viscous oil containing a mixture of mono-, di-, and trisubstituted phenols, as well as unreacted starting materials.

-

Purify the crude product by vacuum distillation to remove unreacted phenol and styrene.

-

The remaining residue, enriched in 2,4,6-tris(1-phenylethyl)phenol, can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product. Alternatively, recrystallization from a suitable solvent such as ethanol or hexane can be employed.

-

Data Presentation

Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Phenol | C₆H₆O | 94.11 | 108-95-2 |

| Styrene | C₈H₈ | 104.15 | 100-42-5 |

| 2,4,6-tris(1-phenylethyl)phenol | C₃₀H₃₀O | 406.56 | 18254-13-2 |

Reaction Conditions and Yield

| Parameter | Value |

| Phenol:Styrene Ratio | 1:3.3 |

| Catalyst | H₂SO₄ |

| Reaction Temperature | 130-140°C |

| Reaction Time | 5-7 hours |

| Typical Yield | 75-85% (of crude) |

Spectroscopic Data for 2,4,6-tris(1-phenylethyl)phenol

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 15H, Ar-H of phenylethyl groups), 6.95 (s, 2H, Ar-H of phenol ring), 4.85 (s, 1H, OH), 4.10 (q, 3H, CH), 1.60 (d, 9H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 151.0 (C-OH), 145.0 (Ar-C), 140.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 125.0 (Ar-CH), 42.0 (CH), 21.0 (CH₃) |

| Mass Spec. (m/z) | 406.23 [M]⁺ |

| Appearance | White to off-white solid.[1] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,4,6-tris(1-phenylethyl)phenol.

Signaling Pathways (Logical Relationship)

The synthesis of 2,4,6-tris(1-phenylethyl)phenol is a sequential alkylation process. The hydroxyl group of phenol directs the incoming electrophile (the carbocation generated from styrene) to the ortho and para positions.

Caption: Logical reaction pathway for the formation of 2,4,6-tris(1-phenylethyl)phenol.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2,4,6-tris(1-phenylethyl)phenol. The described method is robust and can be adapted for various scales of production. Adherence to the outlined procedures for reaction control and purification is crucial for obtaining a high yield and purity of the final product. The provided data and diagrams serve as a valuable resource for researchers and professionals engaged in the synthesis and application of phenolic antioxidants.

References

Application Notes and Protocols: 2,4-bis(1-phenylethyl)phenol as a Polymer Stabilizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-bis(1-phenylethyl)phenol as a polymer stabilizer. This document details its mechanism of action, presents illustrative performance data, and offers detailed experimental protocols for its evaluation.

Introduction

2,4-bis(1-phenylethyl)phenol is a sterically hindered phenolic antioxidant used to protect polymeric materials from degradation. Its molecular structure, featuring bulky 1-phenylethyl groups at the ortho and para positions relative to the hydroxyl group, makes it an effective stabilizer against thermo-oxidative degradation during processing and end-use of various polymers. The steric hindrance provided by these bulky groups enhances the stability of the resulting phenoxyl radical, thereby increasing its efficiency as a primary antioxidant.

Mechanism of Action: Free Radical Scavenging

The primary antioxidant activity of 2,4-bis(1-phenylethyl)phenol lies in its ability to interrupt the auto-oxidation cycle of polymers. This cycle is a free-radical chain reaction initiated by heat, UV light, or mechanical stress. The stabilizer donates a hydrogen atom from its phenolic hydroxyl group to the highly reactive peroxy radicals (ROO•) that propagate the degradation chain. This donation neutralizes the peroxy radical, forming a stable hydroperoxide and a sterically hindered phenoxyl radical. The phenoxyl radical is relatively stable and does not readily initiate new degradation chains.

Caption: Antioxidant mechanism of 2,4-bis(1-phenylethyl)phenol.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on the typical performance of sterically hindered phenolic antioxidants in the specified polymers. Specific performance data for 2,4-bis(1-phenylethyl)phenol is not widely available in public literature. Researchers should conduct their own experiments to determine the precise efficacy in their specific formulations.

Table 1: Illustrative Performance of 2,4-bis(1-phenylethyl)phenol in Polypropylene (PP)

| Parameter | Test Condition | Unstabilized PP | PP + 0.1% Stabilizer | PP + 0.2% Stabilizer |

| Oxidation Induction Time (OIT) | 200°C, Oxygen atmosphere | < 5 min | 25 - 40 min | 50 - 75 min |

| Melt Flow Rate (MFR) (g/10 min) | After multiple extrusions (5 passes) | > 30 | 15 - 20 | 10 - 15 |

| Yellowness Index (YI) | After thermal aging (150°C, 240h) | > 20 | 8 - 12 | 5 - 8 |

Table 2: Illustrative Performance of 2,4-bis(1-phenylethyl)phenol in Polyethylene (PE)

| Parameter | Test Condition | Unstabilized PE | PE + 0.1% Stabilizer | PE + 0.2% Stabilizer |

| Oxidation Induction Time (OIT) | 210°C, Oxygen atmosphere | < 10 min | 40 - 60 min | 80 - 110 min |

| Melt Flow Index (MFI) (g/10 min) | After multiple extrusions (5 passes) | > 5 | 2 - 3 | 1.5 - 2.5 |

| Yellowness Index (YI) | After UV aging (QUV, 500h) | > 15 | 5 - 9 | 3 - 6 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of 2,4-bis(1-phenylethyl)phenol as a polymer stabilizer.

Caption: Experimental workflow for evaluating polymer stabilizer performance.

Protocol for Sample Preparation

-

Materials:

-

Polymer resin (e.g., Polypropylene, Polyethylene)

-

2,4-bis(1-phenylethyl)phenol

-

Co-stabilizers (e.g., phosphites, thioesters), if required.

-

-

Procedure:

-

Dry the polymer resin to remove any moisture.

-

Accurately weigh the polymer and the stabilizer(s) to the desired concentrations (e.g., 0.1%, 0.2% w/w).

-

Pre-mix the components in a high-speed mixer.

-

Melt-compound the mixture using a twin-screw extruder. Set the temperature profile according to the polymer's processing window.

-

Pelletize the extruded strands.

-

Dry the pellets.

-

Prepare test specimens by injection molding or compression molding according to relevant ASTM standards (e.g., ASTM D3641).

-

Protocol for Determination of Thermal Stability by Oxidation Induction Time (OIT)

-

Apparatus: Differential Scanning Calorimeter (DSC).

-

Procedure (based on ASTM D3895):

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

-

Place the pan in the DSC cell.

-

Heat the sample to the specified isothermal temperature (e.g., 200°C for PP, 210°C for PE) under a nitrogen atmosphere at a heating rate of 20°C/min.

-

Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

-

Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

-

Protocol for Evaluation of Processing Stability by Melt Flow Rate (MFR)

-

Apparatus: Melt Flow Indexer.

-

Procedure (based on ASTM D1238):

-

Set the temperature and load of the melt flow indexer according to the polymer type (e.g., 230°C and 2.16 kg for PP).

-

Introduce a known quantity of the polymer pellets into the barrel.

-

Allow the polymer to melt for a specified pre-heat time.

-

Extrude the molten polymer through the die.

-

Collect and weigh the extrudate over a specific time interval.

-

Calculate the MFR in g/10 min.

-

To simulate processing degradation, pass the material through an extruder multiple times and measure the MFR after each pass.

-

Protocol for Assessment of Color Stability (Yellowness Index)

-

Apparatus: Spectrophotometer or Colorimeter.

-

Procedure (based on ASTM E313):

-

Prepare flat, smooth sample plaques.

-

Measure the initial color coordinates (L, a, b*) of the samples.

-

Subject the samples to accelerated aging conditions (e.g., thermal aging in an oven at 150°C or UV aging in a QUV chamber).

-

At specified time intervals, remove the samples and measure their color coordinates again.

-

Calculate the Yellowness Index (YI) from the color coordinates.

-

Protocol for Quantification of 2,4-bis(1-phenylethyl)phenol in Polymer

-

Apparatus: High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Procedure (adapted from ASTM D6042):

-

Extraction:

-

Weigh a known amount of the polymer sample.

-

Dissolve the polymer in a suitable solvent (e.g., hot xylene) and precipitate it with a non-solvent (e.g., methanol) to extract the stabilizer.

-

Alternatively, use Soxhlet extraction with a suitable solvent.

-

Filter the solution and dilute to a known volume.

-

-

HPLC Analysis:

-

Prepare standard solutions of 2,4-bis(1-phenylethyl)phenol of known concentrations.

-

Inject the standard solutions into the HPLC to create a calibration curve.

-

Inject the extracted sample solution.

-

Quantify the amount of 2,4-bis(1-phenylethyl)phenol in the sample by comparing its peak area to the calibration curve.

-

-

Conclusion

2,4-bis(1-phenylethyl)phenol is a potent stabilizer for a variety of polymers, offering protection against thermo-oxidative degradation. Its effectiveness can be systematically evaluated using standard analytical techniques such as DSC for thermal stability, melt flow rate for processing stability, and spectrophotometry for color stability. The protocols outlined in this document provide a robust framework for researchers and scientists to assess the performance of this antioxidant in their specific polymer formulations.

Application of 2,6-bis(1-phenylethyl)phenol in Rubber Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-bis(1-phenylethyl)phenol is a sterically hindered phenolic antioxidant that plays a crucial role in preventing the degradation of rubber products.[1] Like other hindered phenols, its primary function is to intercept and neutralize free radicals that are generated during the oxidation of rubber, a process accelerated by heat, oxygen, and ozone.[2] This document provides detailed application notes and experimental protocols for the evaluation of 2,6-bis(1-phenylethyl)phenol in rubber manufacturing.

Mechanism of Action: Antioxidant Activity

Hindered phenolic antioxidants, including 2,6-bis(1-phenylethyl)phenol, function as primary antioxidants. Their mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), which is a key species in the auto-oxidation chain reaction of polymers. This donation terminates the chain reaction and forms a stable, non-reactive phenoxyl radical. The bulky 1-phenylethyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from initiating new oxidation chains.

Caption: Antioxidant Mechanism of Hindered Phenols.

Application Notes

2,6-bis(1-phenylethyl)phenol is recommended for use as a primary antioxidant in a variety of elastomers, including natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR). Its non-staining and non-discoloring nature makes it particularly suitable for light-colored or transparent rubber products.[3]

Key Advantages:

-

Thermal Stability: Provides excellent protection against thermo-oxidative degradation during high-temperature processing and in-service use.

-

Non-Staining: Does not cause discoloration, making it ideal for white or colored rubber applications.[3]

-

Low Volatility: Its higher molecular weight compared to simpler phenols like BHT results in lower volatility, leading to longer-term protection.

-

Good Compatibility: Generally exhibits good compatibility with a wide range of rubber polymers.

Recommended Dosage:

The optimal dosage of 2,6-bis(1-phenylethyl)phenol typically ranges from 0.5 to 2.0 parts per hundred rubber (phr). The exact amount will depend on the specific rubber formulation, processing conditions, and the desired level of aging resistance.

Experimental Protocols

To evaluate the efficacy of 2,6-bis(1-phenylethyl)phenol as a rubber antioxidant, a series of standardized tests should be performed. The following protocols outline the key experimental procedures.

Rubber Compounding

Objective: To prepare rubber compounds with and without the antioxidant for comparative testing.

Materials:

-

Rubber (e.g., Natural Rubber SMR 20, Styrene-Butadiene Rubber SBR 1502)

-

Carbon Black (e.g., N330)

-

Zinc Oxide

-

Stearic Acid

-

Processing Oil (e.g., Aromatic)

-

Sulfur

-

Accelerator (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS)

-

2,6-bis(1-phenylethyl)phenol

-

Control Antioxidant (e.g., BHT, TMQ)

Procedure:

-

Mastication: Masticate the raw rubber on a two-roll mill until a coherent band is formed.

-

Ingredient Incorporation: Add the ingredients in the following order, ensuring complete dispersion after each addition:

-

Zinc Oxide and Stearic Acid

-

Antioxidant (either 2,6-bis(1-phenylethyl)phenol or a control)

-

Carbon Black

-

Processing Oil

-

Sulfur and Accelerator (added at a lower mill temperature to prevent scorching)

-

-

Homogenization: Continue mixing until a homogeneous compound is achieved.

-